3,4-Dimethyl-1-hexene

Beschreibung

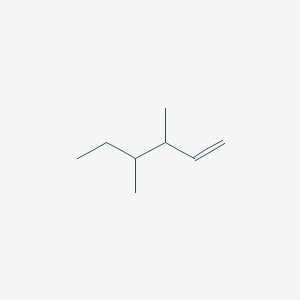

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWRMMIWAOBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871260 | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16745-94-1 | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16. As a terminal alkene with branched alkyl groups, its chemical behavior is characterized by the reactivity of the carbon-carbon double bond. This document provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethyl-1-hexene, detailed experimental protocols for its synthesis and analysis, and a summary of its known reactivity. This guide is intended to serve as a technical resource for researchers and professionals in chemistry and drug development who may be interested in utilizing this compound in their work.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3,4-Dimethyl-1-hexene are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General Properties

| Property | Value | Source |

| CAS Number | 16745-94-1 | [1][2][3][4] |

| Molecular Formula | C8H16 | [1][2][3][4] |

| Molecular Weight | 112.21 g/mol | [1][2][5] |

| Appearance | Liquid | [6] |

| IUPAC Name | 3,4-dimethylhex-1-ene | [6] |

Physical Properties

| Property | Value | Source |

| Density | 0.73 g/cm³ | [1] |

| Boiling Point | 112 °C | [1] |

| Melting Point | -103.01 °C (estimate) | |

| Flash Point | 8 °C | [1] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

Spectroscopic Data

| Technique | Key Features | Source |

| Infrared (IR) Spectroscopy | Data available on NIST WebBook | [7] |

| Mass Spectrometry (MS) | Data available on NIST WebBook | [7] |

| ¹H NMR Spectroscopy | Data available in spectral databases. | |

| ¹³C NMR Spectroscopy | Data available in spectral databases. |

Reactivity and Chemical Behavior

The primary site of reactivity in 3,4-Dimethyl-1-hexene is the terminal double bond. As with other alkenes, it readily undergoes electrophilic addition reactions.[4][8][9] The presence of two chiral centers at the C3 and C4 positions can lead to the formation of stereoisomeric products in its reactions.

Electrophilic Addition

3,4-Dimethyl-1-hexene reacts with electrophiles such as hydrogen halides (e.g., HBr, HCl) and can undergo hydration in the presence of a strong acid catalyst.[5][10][11] The addition of an electrophile to the double bond proceeds via a carbocation intermediate. The stability of the carbocation formed will influence the regioselectivity of the reaction, though for a terminal alkene, Markovnikov's rule is generally followed.

Oxidation

Oxidation of the double bond in 3,4-Dimethyl-1-hexene can lead to a variety of products depending on the oxidizing agent used.[12][13] For instance, reaction with reagents like potassium permanganate (B83412) or osmium tetroxide can yield diols. Ozonolysis can cleave the double bond to produce aldehydes or carboxylic acids after a reductive or oxidative workup, respectively.

Polymerization

As a terminal alkene, 3,4-Dimethyl-1-hexene can potentially undergo polymerization in the presence of suitable catalysts to form polyolefins.[14]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3,4-Dimethyl-1-hexene are provided below. These are generalized procedures that may require optimization for specific laboratory conditions.

Synthesis via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[15][16][17] For the synthesis of 3,4-Dimethyl-1-hexene, a suitable phosphonium (B103445) ylide is reacted with an appropriate aldehyde.

Materials:

-

Methyl bromide

-

A strong base (e.g., n-butyllithium)

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether. Add methyl bromide dropwise to form the methyltriphenylphosphonium (B96628) bromide salt, which will precipitate. Isolate the salt by filtration, wash with dry ether, and dry under vacuum. To generate the ylide, suspend the phosphonium salt in anhydrous diethyl ether and add a stoichiometric amount of a strong base like n-butyllithium at a low temperature (e.g., 0 °C), resulting in a characteristic color change.

-

Wittig Reaction: To the freshly prepared ylide solution, add 2,3-dimethylpentanal dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by fractional distillation.

Purification by Fractional Distillation

Due to its relatively low boiling point and liquid state at room temperature, fractional distillation is an effective method for purifying 3,4-Dimethyl-1-hexene from less volatile impurities or byproducts of synthesis.[18][19][20][21][22][23][24][25][26][27]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle and stir bar

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude 3,4-Dimethyl-1-hexene in the round-bottom flask with a stir bar. The flask should not be more than two-thirds full.

-

Distillation: Gently heat the flask while stirring. The vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The fraction that distills at or near the boiling point of 3,4-Dimethyl-1-hexene (112 °C) should be collected.

-

Fraction Collection: Collect the distillate in pre-weighed receiving flasks. It is advisable to collect an initial forerun and then the main fraction at the expected boiling point. A final fraction at a higher temperature can also be collected separately.

-

Analysis: The purity of the collected fractions should be assessed by Gas Chromatography (GC).

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for determining the purity of volatile organic compounds like 3,4-Dimethyl-1-hexene.[28][29][30][31]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

A nonpolar capillary column (e.g., DB-1 or similar).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified 3,4-Dimethyl-1-hexene in a volatile solvent such as hexane (B92381) or pentane.

-

Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the peak corresponding to 3,4-Dimethyl-1-hexene can be compared to a standard if available. The peak area can be used to determine the purity of the sample.

Biological Activity and Toxicology

There is limited specific information available in the public domain regarding the biological activity or signaling pathways of 3,4-Dimethyl-1-hexene. As a C8 alkene, it is part of a class of volatile organic compounds that can have toxicological effects at high concentrations.[1][32][33][34][35][36] Inhalation studies in rats with C8 to C10 1-alkenes have shown absorption into the blood and accumulation in various organs.[1] The general biological activity of alkenes is diverse, with some naturally occurring alkenes exhibiting roles in signaling and defense in plants and insects.[14][37][38] However, without specific studies on 3,4-Dimethyl-1-hexene, its biological profile remains largely uncharacterized.

Visualizations

The following diagrams illustrate key concepts related to the chemistry of 3,4-Dimethyl-1-hexene.

References

- 1. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkene Reactivity [www2.chemistry.msu.edu]

- 3. communities.springernature.com [communities.springernature.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 8. Reactions of Alkenes [organic-chemistry.org]

- 9. pearson.com [pearson.com]

- 10. Solved The reaction of (Z)-3,4-dimethyl-3-hexene reaction | Chegg.com [chegg.com]

- 11. google.com [google.com]

- 12. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. USES of ALKENES alkene carbon carbon C=C functional group in biological molecules advanced A level organic chemistry doc brown's revision notes [docbrown.info]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. How To [chem.rochester.edu]

- 20. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 21. longdom.org [longdom.org]

- 22. m.youtube.com [m.youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Khan Academy [khanacademy.org]

- 26. benchchem.com [benchchem.com]

- 27. youtube.com [youtube.com]

- 28. Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chromsoc.jp [chromsoc.jp]

- 30. Experiment #5 [sas.upenn.edu]

- 31. benchchem.com [benchchem.com]

- 32. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 33. reddit.com [reddit.com]

- 34. What is C8 Chemical Contamination? » GEO FORWARD [geoforward.com]

- 35. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 36. researchgate.net [researchgate.net]

- 37. chem.libretexts.org [chem.libretexts.org]

- 38. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethyl-1-hexene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and characterization of organic molecules. All quantitative data is presented in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols for the determination of key physical properties are also provided.

Core Physical and Chemical Properties

3,4-Dimethyl-1-hexene is an aliphatic alkene.[1] Its chemical structure and properties are fundamental to its behavior in various chemical and physical processes.

Identifiers and Molecular Data

Below is a diagram illustrating the key identifiers for 3,4-Dimethyl-1-hexene.

Caption: Key identifiers for 3,4-Dimethyl-1-hexene.

Quantitative Physical Properties

The following table summarizes the key physical properties of 3,4-Dimethyl-1-hexene.

| Property | Value | Units |

| Molecular Formula | C8H16 | - |

| Molecular Weight | 112.21 | g/mol |

| Boiling Point | 112 | °C |

| Melting Point | -103.01 (estimate) | °C |

| Density | 0.724 - 0.73 | g/cm³ |

| Refractive Index | 1.4120 - 1.4170 | - |

| Flash Point | 8 | °C |

| CAS Number | 16745-94-1 | - |

Alkenes are generally nonpolar and therefore insoluble in water but soluble in organic solvents.[1][9]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as 3,4-Dimethyl-1-hexene.

Workflow for Physical Property Determination

Caption: General workflow for physical property determination.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[10]

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and mineral oil.[10]

-

Procedure :

-

A small amount of the 3,4-Dimethyl-1-hexene sample is placed in the small test tube.[10]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[10]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

-

This assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is heated.[10]

-

The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[10]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[10]

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[11][12][13][14]

-

Apparatus : A precise analytical balance, a graduated cylinder or pycnometer (density bottle), and the liquid sample.[11]

-

Procedure :

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using the analytical balance.[11][14]

-

A specific volume of 3,4-Dimethyl-1-hexene is carefully added to the graduated cylinder or the pycnometer is filled.[11][14]

-

The volume is read accurately from the meniscus.[11]

-

The total mass of the container and the liquid is measured.[11][14]

-

The mass of the liquid is calculated by subtracting the mass of the empty container.[14]

-

The density is then calculated using the formula: Density = Mass / Volume.[11]

-

For higher accuracy, measurements should be repeated and an average value calculated.[11]

-

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[15]

-

Apparatus : Abbe refractometer, a light source (often built-in), and the liquid sample.[15]

-

Procedure :

-

A few drops of 3,4-Dimethyl-1-hexene are placed on the surface of the lower prism of the refractometer.[15]

-

The two prisms are closed and locked together.

-

Light is passed through the sample.[15]

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.[15]

-

The temperature should be noted as the refractive index is temperature-dependent.

-

References

- 1. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 2. 3,4-dimethyl-1-hexene [stenutz.eu]

- 3. 1-Hexene, 3,4-dimethyl- (CAS 16745-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3,4-DIMETHYL-1-HEXENE | 16745-94-1 [chemicalbook.com]

- 5. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 8. 3,4-Dimethyl-1-hexene | CAS 16745-94-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,4-Dimethyl-1-hexene (CAS: 16745-94-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16.[1][2] As a branched-chain alkene, it serves as a versatile building block in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dimethyl-1-hexene is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Unit |

| Molecular Formula | C8H16 | |

| Molecular Weight | 112.21 | g/mol |

| CAS Number | 16745-94-1 | |

| Density | 0.724 | g/mL |

| Boiling Point | 117.7 | °C |

| Flash Point | 6.67 | °C |

| Refractive Index | 1.403 - 1.405 | @ 20°C |

| Vapor Pressure | 21.7 | mmHg @ 25°C |

| logP (o/w) | 4.471 (estimated) | |

| Solubility | Insoluble in water; Soluble in alcohol |

Synthesis Protocol: Dehydration of 3,4-Dimethyl-3-hexanol

A common and effective method for the synthesis of 3,4-Dimethyl-1-hexene is the acid-catalyzed dehydration of the corresponding tertiary alcohol, 3,4-Dimethyl-3-hexanol.[4] This reaction proceeds via an E1 elimination mechanism, favoring the formation of the most stable alkene isomers.

Materials

-

3,4-Dimethyl-3-hexanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Diethyl Ether

-

Distilled Water

-

Round-bottom flask with distillation head and condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Glassware for distillation

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, place 3,4-Dimethyl-3-hexanol.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol with gentle swirling.

-

Dehydration: Heat the mixture gently using a heating mantle. The alkene product will begin to distill.

-

Distillation: Collect the distillate, which will be a mixture of the alkene product and water.

-

Work-up:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with distilled water to remove any remaining acid.

-

Wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Wash again with distilled water.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant the dried liquid and purify by fractional distillation to obtain pure 3,4-Dimethyl-1-hexene.

Caption: Synthesis of 3,4-Dimethyl-1-hexene via dehydration.

Analytical Protocols

Accurate characterization of 3,4-Dimethyl-1-hexene is crucial for quality control and for confirming its structure in reaction products. The following are standard analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and purity assessment of volatile compounds like 3,4-Dimethyl-1-hexene.

-

Sample Preparation: Dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless inlet.

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

-

Typical GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR: Expected signals will be in the olefinic region (for the vinyl protons) and the aliphatic region (for the methyl and methylene (B1212753) protons).

-

¹³C NMR: Expected signals will correspond to the different carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As a neat liquid, place a drop of the sample between two salt plates (NaCl or KBr).

-

Expected Absorptions:

-

~3080 cm⁻¹ (C-H stretch of the vinyl group)

-

~2960-2850 cm⁻¹ (C-H stretch of alkyl groups)

-

~1640 cm⁻¹ (C=C stretch of the alkene)

-

~910 cm⁻¹ (out-of-plane C-H bend of the vinyl group)

-

Caption: Analytical methods for characterizing 3,4-Dimethyl-1-hexene.

Applications in Research and Drug Development

While specific, large-scale applications in marketed pharmaceuticals are not widely documented, 3,4-Dimethyl-1-hexene's structure makes it a valuable intermediate in organic synthesis for the following reasons:

-

Chiral Centers: The molecule possesses two chiral centers at the 3 and 4 positions, making it a useful starting material for the stereoselective synthesis of more complex chiral molecules.[5]

-

Functional Group Handle: The terminal double bond provides a reactive site for a variety of chemical transformations, including:

-

Hydroboration-oxidation: To introduce a primary alcohol.

-

Epoxidation: To form an epoxide, a versatile intermediate.

-

Ozonolysis: To cleave the double bond and form carbonyl compounds.

-

Polymerization: To create polymers with specific side-chain structures.

-

These transformations allow for the elaboration of the carbon skeleton and the introduction of new functional groups, which are key steps in the synthesis of potential drug candidates and other biologically active molecules. For instance, the conversion of 3,4-Dimethyl-1-hexene to 3,4-dimethylhexanal (B14678340) demonstrates its utility as a precursor to aldehydes, which are important intermediates in many synthetic pathways.[6]

Safety and Handling

3,4-Dimethyl-1-hexene is a highly flammable liquid and vapor.[1][2] It may be fatal if swallowed and enters airways.[1] Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.

Conclusion

3,4-Dimethyl-1-hexene is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization in a laboratory setting. Its potential as a building block in organic synthesis, particularly for the construction of chiral molecules, makes it a compound of interest for researchers and scientists in the field of drug discovery and development. Proper safety precautions are essential when handling this flammable and potentially hazardous compound.

References

- 1. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dimethyl hexane, 583-48-2 [thegoodscentscompany.com]

- 4. homework.study.com [homework.study.com]

- 5. (3S,4S)-3,4-dimethylhex-1-ene | C8H16 | CID 86308384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved Devise a synthesis to prepare 3,4-dimethylhexanal | Chegg.com [chegg.com]

In-Depth Technical Guide: Molecular Weight of 3,4-Dimethyl-1-hexene

This guide provides a detailed analysis of the molecular weight of 3,4-Dimethyl-1-hexene, catering to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

3,4-Dimethyl-1-hexene is an organic compound with the chemical formula C8H16.[1][2][3][4][5] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The molecule consists of 8 carbon atoms and 16 hydrogen atoms.

The determination of the precise molecular weight relies on the atomic weights of carbon and hydrogen. The standard atomic weight of carbon is within the interval of [12.0096, 12.0116], and for hydrogen, it is [1.00784, 1.00811].[6][7][8][9][10] For practical calculations, the conventional atomic weights are often used: approximately 12.011 u for carbon and 1.008 u for hydrogen.[11]

The calculated molecular weight based on these conventional atomic weights is approximately 112.216 g/mol . Various sources confirm the molecular weight of 3,4-Dimethyl-1-hexene to be in this range, with reported values of 112.2126 g/mol , 112.21264 g/mol , and 112.216 g/mol .[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3,4-Dimethyl-1-hexene.

| Parameter | Value | Source |

| Molecular Formula | C8H16 | [1][2][3][4][5] |

| Molecular Weight | 112.2126 g/mol | [3] |

| 112.21264 g/mol | [1] | |

| 112.216 g/mol | [2] | |

| Monoisotopic Mass | 112.125200510 u | [1] |

| Atomic Weight of Carbon | [12.0096, 12.0116] u | [9][10] |

| Conventional Atomic Weight of Carbon | 12.011 u | [11][12] |

| Atomic Weight of Hydrogen | [1.00784, 1.00811] u | [6][7][8][13] |

| Conventional Atomic Weight of Hydrogen | 1.008 u | [6][14] |

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. Similarly, signaling pathways and experimental workflows are not relevant to the intrinsic property of molecular weight.

For illustrative purposes, a logical diagram representing the calculation of the molecular weight is provided below.

Caption: Molecular weight calculation workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-dimethylhex-1-ene | 16745-94-1 | Buy Now [molport.com]

- 3. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 4. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,4-dimethyl-1-hexene (C8H16) [pubchemlite.lcsb.uni.lu]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Atomic/Molar mass [westfield.ma.edu]

- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

An In-depth Technical Guide to 3,4-Dimethyl-1-hexene

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential applications of 3,4-Dimethyl-1-hexene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

3,4-Dimethyl-1-hexene is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] Its IUPAC name is 3,4-dimethylhex-1-ene.[1] The structure contains two chiral centers at positions 3 and 4. This guide will focus on the racemic mixture unless specified otherwise.

Table 1: Physical and Chemical Properties of 3,4-Dimethyl-1-hexene

| Property | Value | Reference |

| CAS Number | 16745-94-1 | [1][2] |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| Density | 0.73 g/cm³ | Not explicitly cited |

| Boiling Point | 112 °C | Not explicitly cited |

| Flash Point | 8 °C | Not explicitly cited |

| InChIKey | OWWRMMIWAOBBFK-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC(C)C(C)C=C | [3] |

Structural Formula

The structural formula of 3,4-Dimethyl-1-hexene is presented below.

Caption: Structural formula of 3,4-Dimethyl-1-hexene.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3,4-Dimethyl-1-hexene.

Table 2: Summary of Spectroscopic Data for 3,4-Dimethyl-1-hexene

| Technique | Key Features | Reference |

| ¹H NMR | Data available on SpectraBase. | [1] |

| ¹³C NMR | Data available in CDCl₃. | [4] |

| IR Spectroscopy | Gas-phase spectrum available from NIST. | [2] |

| Mass Spectrometry | Electron ionization mass spectrum available from NIST. | [2] |

Mass Spectrometry Fragmentation

The electron ionization mass spectrum of 3,4-Dimethyl-1-hexene shows a molecular ion peak and several characteristic fragment ions. Analysis of a similar compound, 3,4-dimethyl-2-hexene (B101118), reveals prominent peaks that can be informative for structural elucidation.[5]

Table 3: Prominent Fragment Ions in the EI-MS of 3,4-Dimethyl-2-hexene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 69 | 60 | [C₅H₉]⁺ |

| 83 | 40 | [C₆H₁₁]⁺ |

| 97 | 15 | [C₇H₁₃]⁺ |

| 112 | 25 | [C₈H₁₆]⁺• (Molecular Ion) |

| Data for the related compound 3,4-dimethyl-2-hexene from Benchchem Application Note.[5] |

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical synthetic route to 3,4-Dimethyl-1-hexene could involve a Wittig reaction between a suitable phosphonium (B103445) ylide and a ketone.

Caption: A plausible Wittig reaction pathway for the synthesis of 3,4-Dimethyl-1-hexene.

Chemical Reactivity

3,4-Dimethyl-1-hexene undergoes typical alkene reactions. For instance, it can be converted to 3,4-dimethylhexanal (B14678340).[6] This transformation can be achieved via a hydroboration-oxidation sequence.

Experimental Protocols

Protocol for GC-MS Analysis

The following is a general protocol for the analysis of a similar compound, 3,4-dimethyl-2-hexene, using gas chromatography-mass spectrometry (GC-MS), which can be adapted for 3,4-Dimethyl-1-hexene.[5]

1. Instrumentation:

-

A gas chromatograph equipped with a capillary column (e.g., non-polar or weakly polar).

-

A mass spectrometer with an electron ionization (EI) source.

-

Data acquisition and processing software.

2. Reagents and Materials:

-

3,4-Dimethyl-1-hexene standard.

-

High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane).

-

High-purity helium as the carrier gas.

3. Procedure:

-

Sample Preparation: Prepare a dilute solution of the 3,4-Dimethyl-1-hexene standard in the chosen solvent.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation.

-

Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure separation from any impurities.

-

Carrier Gas Flow Rate: Use a constant flow rate of helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

-

-

Data Analysis: Identify the peak corresponding to 3,4-Dimethyl-1-hexene by its retention time and compare the acquired mass spectrum with a reference spectrum from a database like NIST.[2]

Applications in Drug Development and Research

Direct applications of 3,4-Dimethyl-1-hexene in drug development are not documented. However, its structural motif is found in more complex molecules with biological activity. Its primary utility in this field is as a simple building block for organic synthesis. For example, a related compound, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, is a versatile starting material for the synthesis of complex molecules, including potential pharmaceutical agents.[7] The synthesis of such complex structures often relies on the strategic functionalization of simple hydrocarbon skeletons.

Safety Information

3,4-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor.[1] It also presents an aspiration hazard and may be fatal if swallowed and enters the airways.[1] Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache.[1] Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, should be taken when handling this compound.

References

- 1. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 3. PubChemLite - 3,4-dimethyl-1-hexene (C8H16) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Solved Devise a synthesis to prepare 3,4-dimethylhexanal | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dimethyl-1-hexene, a chiral alkene with significant potential in asymmetric synthesis and as a building block in medicinal chemistry. Due to the presence of two chiral centers at positions 3 and 4, 3,4-dimethyl-1-hexene exists as four distinct stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) and a second pair of enantiomers ((3R,4S) and (3S,4R)), which are diastereomers of the first pair.

This document details the stereochemical relationships, potential synthetic pathways, analytical separation techniques, and physical properties of these stereoisomers. The information presented is essential for researchers working on stereoselective synthesis and the development of chiral molecules.

Stereochemical Relationships

The four stereoisomers of 3,4-dimethyl-1-hexene arise from the two stereocenters at carbons 3 and 4. The relationships between these isomers are illustrated in the diagram below. The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other, known as enantiomers. Similarly, the (3R,4S) and (3S,4R) isomers constitute another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Physical and Spectroscopic Properties

| Property | (3R,4R) / (3S,4S) | (3R,4S) / (3S,4R) | General (Mixture) | Reference |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | 112.21 g/mol | 112.21 g/mol | [1] |

| Boiling Point | Not Reported | Not Reported | ~112-114 °C (predicted) | |

| Density | Not Reported | Not Reported | ~0.724 g/cm³ (predicted) | |

| Optical Rotation [α]D | Expected to be equal in magnitude and opposite in sign to (3S,4S) | Expected to be equal in magnitude and opposite in sign to (3S,4R) | 0° (for racemic mixture) | |

| 1H NMR | Spectra are identical | Spectra are identical | Complex spectrum representing the mixture | |

| 13C NMR | Spectra are identical | Spectra are identical | Complex spectrum representing the mixture |

Note: The diastereomeric pairs ((3R,4R)/(3S,4S) vs. (3R,4S)/(3S,4R)) are expected to have slightly different boiling points and distinct NMR spectra due to the different spatial arrangement of the methyl groups. In NMR spectroscopy, diastereotopic protons in chiral molecules will exhibit different chemical shifts.[2][3][4]

Stereoselective Synthesis

The synthesis of specific stereoisomers of 3,4-dimethyl-1-hexene requires stereocontrolled synthetic strategies. While a definitive, optimized protocol for this specific molecule is not extensively documented, established methods in asymmetric synthesis can be applied to achieve the desired stereoisomers. A plausible synthetic workflow is outlined below.

Experimental Protocols

1. Asymmetric Synthesis of Chiral Aldehyde Precursor (e.g., (S)-2-methylbutanal)

A common route to chiral aldehydes involves the asymmetric reduction of a ketone followed by oxidation. For example, (S)-2-methylbutanal can be prepared from 2-butanone (B6335102).

-

Step 1: Asymmetric Reduction of 2-Butanone.

-

Reaction: Asymmetric hydrogenation or transfer hydrogenation of 2-butanone using a chiral catalyst (e.g., a Ru-BINAP complex) to produce (S)-2-butanol.

-

Protocol Outline:

-

In a high-pressure reactor, dissolve the chiral ruthenium catalyst in a suitable solvent (e.g., methanol).

-

Add 2-butanone to the solution.

-

Pressurize the reactor with hydrogen gas to the recommended pressure.

-

Stir the reaction at a specified temperature until completion, monitored by GC.

-

Carefully depressurize the reactor and remove the solvent under reduced pressure.

-

Purify the resulting (S)-2-butanol by distillation.

-

Determine the enantiomeric excess by chiral GC analysis.

-

-

-

Step 2: Oxidation to (S)-2-methylbutanal.

-

Reaction: Oxidation of the chiral alcohol to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Swern oxidation or Dess-Martin periodinane are suitable methods.

-

Protocol Outline (Swern Oxidation):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in DCM.

-

After stirring for a few minutes, add a solution of (S)-2-butanol in DCM dropwise.

-

Stir the reaction mixture at -78 °C for the recommended time.

-

Add triethylamine (B128534) to quench the reaction and stir while allowing the mixture to warm to room temperature.

-

Add water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile (S)-2-methylbutanal.

-

-

2. Diastereoselective Wittig Reaction

The final step involves a Wittig reaction to form the carbon-carbon double bond. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. The use of a non-stabilized ylide generally favors the Z-alkene, which in this case would lead to the syn diastereomers.

-

Reaction: Reaction of the chiral aldehyde with an appropriate phosphorane. To obtain 3,4-dimethyl-1-hexene, the ylide would be generated from ethyltriphenylphosphonium bromide.

-

Protocol Outline:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (indicated by a color change).

-

Cool the ylide solution to -78 °C and slowly add a solution of the chiral aldehyde (e.g., (S)-2-methylbutanal) in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by GC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a low-boiling-point solvent like pentane (B18724).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation. The triphenylphosphine (B44618) oxide byproduct is a solid and can often be removed by filtration after concentrating the reaction mixture and adding a less polar solvent.

-

Purify the resulting 3,4-dimethyl-1-hexene stereoisomer by fractional distillation or preparative gas chromatography.

-

Analytical Separation

The separation of the four stereoisomers of 3,4-dimethyl-1-hexene is a significant analytical challenge. Due to the identical boiling points of enantiomers, chiral chromatography is required for their resolution. Gas chromatography (GC) with a chiral stationary phase is the most suitable technique for the analysis of these volatile compounds.

Experimental Protocol: Chiral Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Capillary Column: A column with a chiral stationary phase (CSP) is essential. Cyclodextrin-based columns, such as those derivatized with alkyl or silyl (B83357) groups (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), have been shown to be effective for separating similar chiral hydrocarbons.[5]

-

Protocol Outline:

-

Sample Preparation: Dilute the mixture of stereoisomers in a volatile solvent (e.g., pentane or hexane) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet using a split injection mode to prevent column overloading.

-

GC Conditions:

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low initial temperature (e.g., 40-50 °C) to enhance resolution of the volatile components. Implement a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature that allows for the elution of all isomers.

-

Injector and Detector Temperature: Set to a temperature high enough to ensure rapid volatilization of the sample and prevent condensation (e.g., 250 °C).

-

-

Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The elution order of the enantiomers will depend on the specific chiral stationary phase used. Diastereomers will have different retention times on both chiral and achiral columns. The relative peak areas can be used to determine the diastereomeric and enantiomeric ratios.

-

Conclusion

The four stereoisomers of 3,4-dimethyl-1-hexene represent a challenging yet important target for stereoselective synthesis and analysis. This guide has outlined the fundamental stereochemical relationships, plausible synthetic strategies based on established asymmetric reactions, and a general protocol for their analytical separation using chiral gas chromatography. The provided information serves as a foundational resource for researchers in organic synthesis and drug development, enabling the controlled synthesis and characterization of these valuable chiral building blocks. Further research is warranted to establish experimentally validated protocols and a complete set of physical and spectroscopic data for each individual stereoisomer.

References

- 1. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3S,4S)-3,4-dimethylhex-1-ene: Current Knowledge and Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the chemical and physical properties of the specific stereoisomer (3S,4S)-3,4-dimethylhex-1-ene. It is important to note that while general data for 3,4-dimethylhex-1-ene and its other isomers are available, specific experimental data for the (3S,4S) enantiomer is limited in the public domain. Much of the available information for this specific stereoisomer is based on computed data.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem[1] |

| Molecular Weight | 112.21 g/mol | PubChem[1] |

| IUPAC Name | (3S,4S)-3,4-dimethylhex-1-ene | PubChem[1] |

| SMILES | CC--INVALID-LINK----INVALID-LINK--C=C | PubChem[1] |

| InChIKey | OWWRMMIWAOBBFK-YUMQZZPRSA-N | PubChem[1] |

| CAS Number | Not available for this specific stereoisomer. (16745-94-1 for the unspecified isomer) | |

| Boiling Point (unspecified isomer) | 112 °C at 760 mmHg | Various sources |

| Density (unspecified isomer) | 0.717 g/cm³ | Various sources |

| XLogP3 (Computed) | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

| Exact Mass (Computed) | 112.125200510 Da | PubChem[1] |

| Complexity (Computed) | 64.4 | PubChem[1] |

Experimental Protocols

-

Elimination Reactions: E2 and E1 reactions from chiral precursors.

-

Reduction of Alkynes: Using specific catalysts like Lindlar's catalyst for syn-addition or dissolving metal reduction for anti-addition to a chiral alkyne.

-

Cross-Coupling Reactions: Suzuki, Stille, and other cross-coupling reactions involving stereodefined vinyl organometallics and alkyl halides.

-

Olefin Metathesis: Using chiral catalysts to control the stereochemistry of the resulting double bond.

A logical workflow for the potential synthesis and characterization of (3S,4S)-3,4-dimethylhex-1-ene is proposed below.

Caption: Proposed workflow for synthesis and characterization.

Spectroscopic Data

Specific spectroscopic data (NMR, Mass Spectrometry, IR) for the (3S,4S) stereoisomer are not available. The following is a summary of expected spectral characteristics based on the structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets for the vinyl protons (C1-H and C2-H), complex multiplets for the chiral methine protons (C3-H and C4-H), multiplets for the methylene (B1212753) protons of the ethyl group, and doublets and triplets for the methyl groups. The specific chemical shifts and coupling constants would be required to confirm the stereochemistry.

-

¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the sp² carbons of the double bond would be in the range of 110-150 ppm, while the sp³ carbons would appear at higher field.

Mass Spectrometry (MS): The mass spectrum of the unspecified 3,4-dimethylhex-1-ene would likely show a molecular ion peak (M⁺) at m/z 112. Fragmentation would likely involve cleavage at the allylic positions and loss of alkyl radicals.

Infrared (IR) Spectroscopy: Key IR absorption bands would be expected for:

-

C=C stretch of the vinyl group (~1640 cm⁻¹)

-

=C-H stretch of the vinyl group (~3080 cm⁻¹)

-

C-H stretches of the alkyl groups (~2850-2960 cm⁻¹)

Reactivity and Potential Applications

There is no specific information in the reviewed literature regarding the chemical reactivity, potential applications, or biological activity of (3S,4S)-3,4-dimethylhex-1-ene. As a chiral alkene, it could potentially serve as a building block in asymmetric synthesis or as a ligand for asymmetric catalysis. Its biological activity would need to be determined through experimental screening.

Signaling Pathways and Biological Interactions

No information has been found regarding the involvement of (3S,4S)-3,4-dimethylhex-1-ene in any biological signaling pathways or its interaction with any biological targets.

Conclusion

This technical guide consolidates the limited available information on (3S,4S)-3,4-dimethylhex-1-ene. While basic molecular properties can be computed, a significant gap exists in the experimental data for this specific stereoisomer. Further research is required to determine its precise physical and chemical properties, develop a stereospecific synthesis, and investigate its potential applications and biological activity. The lack of detailed experimental data underscores the need for foundational research on this and other chiral molecules to expand the toolbox for chemical synthesis and drug discovery.

References

Spectroscopic Profile of 3,4-Dimethyl-1-hexene: A Technical Guide

This technical guide provides a comprehensive overview of the available spectral data for 3,4-Dimethyl-1-hexene (CAS No: 16745-94-1). The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry data, generalized experimental protocols, and visual representations of analytical workflows. While efforts were made to collate a complete spectral dataset, detailed experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data were not available in the public domain at the time of this compilation.

Spectral Data Summary

The following table summarizes the key quantitative mass spectrometry data for 3,4-Dimethyl-1-hexene, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

Table 1: Mass Spectrometry (Electron Ionization) Data for 3,4-Dimethyl-1-hexene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 27 | 25.3 | [C₂H₃]⁺ |

| 29 | 24.1 | [C₂H₅]⁺ |

| 39 | 27.8 | [C₃H₃]⁺ |

| 41 | 82.3 | [C₃H₅]⁺ |

| 43 | 48.1 | [C₃H₇]⁺ |

| 55 | 58.2 | [C₄H₇]⁺ |

| 56 | 100.0 | [C₄H₈]⁺ |

| 69 | 36.7 | [C₅H₉]⁺ |

| 70 | 22.8 | [C₅H₁₀]⁺ |

| 83 | 31.6 | [C₆H₁₁]⁺ |

| 112 | 1.3 | [C₈H₁₆]⁺ (Molecular Ion) |

Source: NIST Mass Spectrometry Data Center[1][2][3]

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented. These protocols are based on standard laboratory practices for volatile organic compounds.

Mass Spectrometry (MS)

A common method for analyzing volatile compounds like 3,4-Dimethyl-1-hexene is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Introduction: A dilute solution of 3,4-Dimethyl-1-hexene in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph. The GC inlet is heated (e.g., to 250°C) to ensure rapid vaporization of the sample.

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to increase over time (e.g., starting at 40°C and ramping to 250°C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

Ionization: As 3,4-Dimethyl-1-hexene elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a molecular ion ([M]⁺•) and also causes the molecule to fragment in a characteristic pattern.

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated and focused into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound.

Sample Preparation: Approximately 5-10 mg of 3,4-Dimethyl-1-hexene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm. The tube is then capped and gently agitated to ensure the solution is homogeneous.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's probe. The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The temperature is equilibrated, typically at 25°C. The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

¹H NMR Data Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., 12-16 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds). A number of scans (e.g., 8 or 16) are acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly employed to produce a spectrum with a single peak for each unique carbon atom. The spectral width is much larger than for ¹H NMR (e.g., 200-220 ppm). Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 or more) and a longer total acquisition time are typically required to obtain a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the logical connections in spectral analysis and a typical experimental workflow.

Caption: Logical flow from spectral data to structural elucidation.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,4-dimethyl-1-hexene. This document outlines the predicted spectral data, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed experimental protocol for acquiring a ¹H NMR spectrum is provided, along with visualizations to illustrate the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for 3,4-dimethyl-1-hexene. These values are estimated based on established principles of NMR spectroscopy and data from analogous compounds.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1a | ~5.8 | ddd | J_trans_ ≈ 17.2, J_cis_ ≈ 10.4, J_vicinal_ ≈ 6.8 | 1H |

| H-1b (cis to alkyl) | ~4.95 | d | J_cis_ ≈ 10.4 | 1H |

| H-1c (trans to alkyl) | ~4.90 | d | J_trans_ ≈ 17.2 | 1H |

| H-3 | ~2.1 | m | - | 1H |

| H-4 | ~1.6 | m | - | 1H |

| H-5 | ~1.3 | m | - | 2H |

| H-6 | ~0.9 | t | J ≈ 7.0 | 3H |

| 3-CH₃ | ~1.0 | d | J ≈ 6.8 | 3H |

| 4-CH₃ | ~0.85 | d | J ≈ 6.8 | 3H |

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of 3,4-dimethyl-1-hexene and the key proton environments that give rise to the ¹H NMR spectrum.

Caption: Structure of 3,4-dimethyl-1-hexene with corresponding proton signal regions.

Experimental Workflow

The following diagram outlines a typical workflow for acquiring a ¹H NMR spectrum.

Caption: A standard workflow for ¹H NMR spectroscopy.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a small organic molecule like 3,4-dimethyl-1-hexene is detailed below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified 3,4-dimethyl-1-hexene directly into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube. The solvent should be chosen based on the solubility of the analyte and its own residual proton signals.

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief vortex may be used if necessary.

-

If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into a clean NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to a higher resolution spectrum.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse angle and a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure that all peaks are in the absorptive mode and have a proper Lorentzian line shape.

-

Apply a baseline correction to ensure the baseline of the spectrum is flat.

-

Reference the spectrum by setting the chemical shift of a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak to its known value.

-

Integrate the area under each signal to determine the relative number of protons giving rise to each peak.

-

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign each signal to the corresponding protons in the molecule.

In-Depth Technical Guide to the 13C NMR Analysis of 3,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of 3,4-Dimethyl-1-hexene. It includes predicted spectral data, detailed experimental protocols, and visual representations of the analytical workflow to support researchers in structural elucidation and quality control.

Predicted ¹³C NMR Spectral Data

Due to the absence of readily available, assigned experimental spectra in public databases, the following ¹³C NMR chemical shifts for 3,4-Dimethyl-1-hexene have been generated using a reliable online prediction tool. These values provide a strong basis for spectral interpretation. The carbon atoms are numbered as illustrated below:

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT-135) | Assignment |

| 1 | ~112.5 | CH₂ (negative) | =CH₂ |

| 2 | ~143.2 | CH (positive) | =CH- |

| 3 | ~45.8 | CH (positive) | -CH(CH₃)- |

| 4 | ~39.1 | CH (positive) | -CH(CH₃)- |

| 5 | ~25.7 | CH₂ (negative) | -CH₂- |

| 6 | ~11.9 | CH₃ (positive) | -CH₃ |

| 7 | ~15.3 | CH₃ (positive) | -CH(CH₃)- |

| 8 | ~14.1 | CH₃ (positive) | -CH(CH₃)- |

Note: Predicted chemical shifts can have a margin of error. These values should be used as a guide for interpreting experimental data.

Experimental Protocol for ¹³C NMR Analysis

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a volatile liquid alkene like 3,4-Dimethyl-1-hexene.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the 3,4-Dimethyl-1-hexene sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent is recommended.[1] Higher concentrations can lead to viscosity-induced line broadening.

-

Procedure:

-

Accurately weigh 20-50 mg of 3,4-Dimethyl-1-hexene into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a modern NMR spectrometer.

-

Spectrometer Frequency: 75 MHz or higher for ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): ≥ 1.0 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

-

Number of Scans (NS): 64 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm to cover the full range of expected carbon chemical shifts.

-

Temperature: Standard probe temperature (e.g., 298 K).

DEPT-135 Experiment

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for determining the multiplicity of each carbon signal.

-

Pulse Program: A standard DEPT-135 pulse sequence.

-

Interpretation:

-

CH₃ (methyl) groups: Appear as positive peaks.

-

CH₂ (methylene) groups: Appear as negative peaks.

-

CH (methine) groups: Appear as positive peaks.

-

Quaternary carbons: Do not appear in the DEPT-135 spectrum.

-

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the ¹³C NMR analysis and the process of spectral interpretation.

Caption: Experimental workflow for ¹³C NMR analysis of 3,4-Dimethyl-1-hexene.

Caption: Logic for spectral interpretation using ¹³C and DEPT-135 NMR data.

References

Mass Spectrometry of 3,4-Dimethyl-1-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3,4-Dimethyl-1-hexene (C₈H₁₆), a volatile branched-chain alkene. The document details its electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and outlines a standard experimental protocol for its analysis. This information is crucial for the accurate identification and characterization of this compound in various scientific and industrial applications, including petrochemical analysis, fragrance chemistry, and as a building block in organic synthesis.

Mass Spectral Data

The mass spectrum of 3,4-Dimethyl-1-hexene is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5][6] The molecular ion (M⁺) is observed at m/z 112, consistent with its molecular weight of approximately 112.21 g/mol .[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 27 | ~35 | [C₂H₃]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

| 39 | ~45 | [C₃H₃]⁺ |

| 41 | ~95 | [C₃H₅]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

| 55 | ~85 | [C₄H₇]⁺ |

| 56 | 100 | [C₄H₈]⁺• |

| 69 | ~30 | [C₅H₉]⁺ |

| 70 | ~25 | [C₅H₁₀]⁺• |

| 83 | ~15 | [C₆H₁₁]⁺ |

| 97 | ~5 | [C₇H₁₃]⁺ |

| 112 | ~10 | [C₈H₁₆]⁺• (Molecular Ion) |

Note: The relative intensities are approximate and have been estimated from the graphical representation of the mass spectrum provided by the NIST Mass Spectrometry Data Center. The base peak is at m/z 56.[1]

Proposed Fragmentation Pathway

The fragmentation of 3,4-Dimethyl-1-hexene under electron ionization (70 eV) is governed by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent fragmentation occurs through various pathways, with the most favorable routes leading to the formation of stable, resonance-stabilized cations.

A prominent fragmentation mechanism for alkenes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta-bond. In the case of 3,4-Dimethyl-1-hexene, this rearrangement leads to the formation of the base peak at m/z 56, which corresponds to the radical cation of 2-butene (B3427860) ([C₄H₈]⁺•), and a neutral ethene molecule.

Another significant fragmentation pathway involves the allylic cleavage, which is favored due to the formation of a resonance-stabilized allylic cation. Loss of a propyl radical (•C₃H₇) from the molecular ion results in the formation of a stable allylic cation at m/z 69 ([C₅H₉]⁺).

The formation of other major fragments can be explained by a series of cleavage and rearrangement reactions, as depicted in the diagram below.

References

- 1. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 3. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 4. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 5. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

- 6. 1-Hexene, 3,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,4-dimethyl-1-hexene, a valuable alkene in various chemical syntheses. This document details the expected spectral features, an experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis.

Data Presentation: Infrared Spectrum Analysis

The infrared spectrum of 3,4-dimethyl-1-hexene is characterized by absorption bands arising from the vibrations of its constituent functional groups. The molecule contains both sp³-hybridized C-H bonds within its alkyl framework and sp²-hybridized C-H bonds as part of its terminal vinyl group, in addition to a carbon-carbon double bond (C=C).

The analysis of its IR spectrum reveals distinct peaks corresponding to these groups. The table below summarizes the principal absorption bands, their corresponding vibrational modes, and their characteristic intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| ~3080 | =C-H Stretch | Medium | Alkene (Vinyl) |

| 2960-2870 | C-H Stretch (CH₃ and CH₂) | Strong | Alkane |

| ~1640 | C=C Stretch | Medium | Alkene |

| ~1465 | C-H Bend (CH₂ Scissoring) | Medium | Alkane |

| ~1380 | C-H Bend (CH₃ Umbrella) | Medium | Alkane |

| ~990 and ~910 | =C-H Bend (Out-of-plane) | Strong | Alkene (Vinyl) |

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

The infrared spectrum of a pure liquid sample, such as 3,4-dimethyl-1-hexene, is typically obtained as a "neat" sample, meaning it is undiluted.[1][2] The following protocol outlines the standard procedure for this measurement using an FTIR spectrometer.[1][2]

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Two salt plates (e.g., NaCl or KBr), transparent to infrared radiation[3]

-

Pasteur pipette

-

Sample of 3,4-dimethyl-1-hexene

-

Cleaning solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride)[2][4]

-

Kimwipes or other lint-free tissue

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: A background spectrum of the ambient air in the sample compartment must be recorded.[5] This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.

-

Sample Preparation:

-

Clean the salt plates thoroughly with the appropriate solvent and a lint-free wipe to remove any residual contaminants.[2][4] Handle the plates by their edges to avoid transferring oils from your fingers.

-

Using a Pasteur pipette, place a single drop of 3,4-dimethyl-1-hexene onto the center of one salt plate.[2][4]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2][4]

-

-

Sample Analysis:

-

Place the "sandwich" of salt plates containing the sample into the sample holder of the FTIR spectrometer.

-

Initiate the sample scan. The spectrometer will pass a beam of infrared radiation through the sample and record the amount of light that is transmitted at each frequency.

-

-

Data Processing and Cleaning:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Once the spectrum is obtained, remove the salt plates from the spectrometer.

-

Clean the salt plates thoroughly with the cleaning solvent to remove all traces of the sample.[5]

-

Return the clean, dry plates to their desiccator for storage.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid sample like 3,4-dimethyl-1-hexene.